molecular formula C18H22N4O2 B2582242 4-methoxy-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1796965-82-6

4-methoxy-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No. B2582242
CAS RN: 1796965-82-6
M. Wt: 326.4
InChI Key: COYXJWUODQKMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Preparation

  • Synthesis of Benzamide Derivatives : This compound has been used in the synthesis of various benzamide derivatives, which show significant potential in medical research. A study by Bobeldijk et al. (1990) demonstrated a high-yield synthesis method for related benzamide compounds, emphasizing their importance in the preparation of medically relevant substances (Bobeldijk et al., 1990).

Biological and Pharmacological Activities

  • Anti-inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) reported the synthesis of novel benzamides derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. This research highlights the diverse biological activities of benzamide derivatives (Abu‐Hashem et al., 2020).

  • Antineoplastic Properties : In a study by Zhou et al. (2008), a benzamide compound was identified as a small molecule histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

  • Antiviral Activity : Hocková et al. (2003) explored the antiviral activity of pyrimidine derivatives, finding that certain substitutions significantly inhibited retrovirus replication in cell culture. This suggests that benzamide derivatives may be useful in developing antiviral therapies (Hocková et al., 2003).

Chemical Analysis and Quality Control

  • Capillary Electrophoresis of Related Compounds : Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including benzamide derivatives. This technique is important for quality control in pharmaceutical manufacturing (Ye et al., 2012).

properties

IUPAC Name

4-methoxy-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-11-15(21-18(20-13)22-9-3-4-10-22)12-19-17(23)14-5-7-16(24-2)8-6-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYXJWUODQKMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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